molecular formula C10H8N2O3 B1374062 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 19706-09-3

5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1374062
CAS RN: 19706-09-3
M. Wt: 204.18 g/mol
InChI Key: KQBWXWIVZOMWJJ-UHFFFAOYSA-N
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Description

5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of oxadiazoles has been expanded due to the efficient reactivity of the functionalized isocyanide N-isocyaniminotriphenylphosphorane (NIITP) with aldehydes . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Physical And Chemical Properties Analysis

The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Anticancer Applications

5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid derivatives have been studied for their potential as anticancer agents. The oxadiazole moiety can act as a pharmacophore, interacting with various biological targets to inhibit cancer cell growth. Researchers have synthesized various derivatives to explore structure-activity relationships and improve efficacy against different cancer cell lines .

Vasodilator Properties

The oxadiazole ring system has been incorporated into compounds that exhibit vasodilatory effects. These compounds can relax vascular smooth muscles, potentially helping to manage hypertension and other cardiovascular conditions. The benzyl and carboxylic acid substituents may influence the potency and selectivity of these agents .

Anticonvulsant Activity

Compounds containing the 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid structure have been evaluated for their anticonvulsant properties. They may modulate neurotransmitter release or interact with receptors/ion channels involved in seizure activity, offering a new avenue for epilepsy treatment .

Antidiabetic Effects

The oxadiazole nucleus, when part of certain molecules, has shown promise in the treatment of diabetes. These molecules may interact with enzymes or receptors that play a role in glucose metabolism, offering potential as antidiabetic medications .

Anti-Infective Agents

Derivatives of 5-Benzyl-1,2,4-oxadiazole-3-carboxylic acid have been synthesized as anti-infective agents with antibacterial, antiviral, and anti-leishmanial activities. Their mechanism of action often involves disrupting the function of essential proteins in pathogens, thereby inhibiting infection .

Energetic Material Applications

Oxadiazole derivatives are known for their energetic behavior, making them suitable for applications in high-energy materials. The electron-withdrawing and donating properties of the substituents on the oxadiazole ring can be tailored to design compounds with desired explosive or propellant characteristics .

Safety and Hazards

The usage of a superacid requires resistant starting materials, which can be a serious limitation . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .

Future Directions

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

properties

IUPAC Name

5-benzyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBWXWIVZOMWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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